molecular formula C5H7N3OS B4504629 2-(1,3-thiazol-4-yl)acetohydrazide

2-(1,3-thiazol-4-yl)acetohydrazide

Cat. No.: B4504629
M. Wt: 157.20 g/mol
InChI Key: FODOKIAJODLDSB-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-yl)acetohydrazide is a key synthetic intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel heterocyclic compounds . The thiazole core is a privileged structure in drug discovery, featured in numerous therapeutic agents . For instance, derivatives of 2-aminothiazole, a closely related scaffold, are found in marketed drugs such as the anti-ulcer agent Famotidine, the antimicrobial Abafungin, and the non-steroidal anti-inflammatory drugs (NSAIDs) Meloxicam and Sudoxicam . The acetohydrazide moiety is a highly reactive functional group that can undergo various chemical transformations, including condensation reactions to form hydrazone derivatives, making it a valuable building block for generating diverse chemical libraries for high-throughput screening . Researchers utilize this compound to synthesize novel molecules targeting a range of biological activities. Analogous compounds have been prepared and screened for promising pharmacological properties, including analgesic, antifungal, and antibacterial activities . The compound should be stored as a powder at room temperature . This product is intended for research and further manufacturing applications only, strictly not for direct human or veterinary use. Researchers can request an SDS (Safety Data Sheet) from the supplier for detailed safety information .

Properties

IUPAC Name

2-(1,3-thiazol-4-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c6-8-5(9)1-4-2-10-3-7-4/h2-3H,1,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODOKIAJODLDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-thiazol-4-yl)acetohydrazide typically involves the reaction of ethyl 2-(1,3-thiazol-4-yl)acetate with hydrazine hydrate in ethanol. The reaction is carried out under reflux conditions, resulting in the formation of the desired hydrazide compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-thiazol-4-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2-(1,3-thiazol-4-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-thiazol-4-yl)acetohydrazide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the cyclohexadiene derivative enhances electrophilicity and binding to enzyme active sites, broadening its inhibitory scope compared to the parent compound .
  • Halogenated Derivatives : Bromine in 2-(3-bromo-4-butoxyphenyl)acetohydrazide increases lipophilicity, improving membrane permeability and antimicrobial efficacy (e.g., against Escherichia coli) .
  • Benzyloxy-Phenoxy Motif: The benzyloxy group in 2-[4-(benzyloxy)phenoxy]acetohydrazide enhances π-π stacking with aromatic residues in cancer-related proteins, promoting apoptosis .

Mechanistic Divergence

  • Tyrosinase Inhibition : The base compound inhibits tyrosinase via chelation of copper ions in the enzyme’s active site, critical for treating hyperpigmentation disorders . In contrast, triazole-thiol derivatives (e.g., from ) target cancer cell migration by disrupting integrin signaling .
  • Anticancer Activity : Bi-heterocyclic hybrids (e.g., oxadiazole-thiol derivatives) induce oxidative stress in cancer cells, while the trifluoromethylated analogue in interferes with DNA replication enzymes .

Q & A

Q. What are the standard synthetic routes for 2-(1,3-thiazol-4-yl)acetohydrazide?

The compound is synthesized via refluxing ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate in methanol. Reaction progress is monitored by TLC, and the product is purified via recrystallization. Yield optimization requires precise control of hydrazine molar ratios (excess) and reflux duration (2–3 hours). Post-reaction distillation removes methanol, and cold hexane washing isolates the crystalline product .

Q. Which analytical techniques confirm the structure of this compound?

Key techniques include:

  • NMR spectroscopy (1H and 13C) to identify functional groups (e.g., hydrazide NH, thiazole protons).
  • Mass spectrometry (MS) to verify molecular weight (C5_5H8_8N4_4OS, m/z 172.06).
  • TLC to monitor reaction progress using solvent systems like n-hexane/ethyl acetate (40:60) .

Q. What biological activities are associated with this compound derivatives?

Derivatives exhibit:

  • Enzyme inhibition : Tyrosinase (IC50_{50} values ~1–10 µM) and urease (IC50_{50} ~5–20 µM) inhibition .
  • Antimicrobial activity : Against Gram-negative bacteria (e.g., E. coli) via agar diffusion assays .
  • Actoprotective effects : Reduced fatigue in rodent models via modulation of oxidative stress pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Critical parameters include:

  • Solvent choice : Methanol ensures high solubility of intermediates.
  • Temperature control : Reflux at 60–70°C minimizes side reactions.
  • Post-synthesis purification : Cold n-hexane washing removes unreacted hydrazine, while recrystallization in propan-2-ol enhances purity (>90% yield) .

Q. How to resolve discrepancies in spectroscopic data for structural confirmation?

Ambiguities in NMR or MS data can be addressed via:

  • X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical uncertainties .
  • 2D NMR techniques : COSY and HSQC to assign overlapping proton and carbon signals .

Q. How to design kinetic studies for evaluating enzyme inhibition mechanisms?

  • Lineweaver-Burk plots : Vary substrate concentrations (0.1–10 mM) with fixed inhibitor doses to determine inhibition constants (Ki_i) and mode (competitive/non-competitive).
  • Time-dependent assays : Pre-incubate enzyme with inhibitor to assess irreversible binding .

Q. What substituent modifications enhance bioactivity in derivatives?

SAR studies reveal:

  • Electron-withdrawing groups (e.g., -CF3_3) on aryl moieties improve tyrosinase inhibition (e.g., IC50_{50} reduced by ~50% vs. unsubstituted analogs) .
  • Amino-thiazole hybridization : Triazole or oxadiazole rings enhance urease binding via H-bonding and π-π stacking .

Q. How do computational methods predict binding conformations?

  • Molecular docking (AutoDock Vina): Simulate ligand-enzyme interactions using crystal structures (e.g., Agaricus bisporus tyrosinase, PDB: 2Y9X).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate with experimental IC50_{50} values .

Q. How to address conflicting bioactivity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., pH 7.4 buffers for enzyme assays).
  • Compound purity : Verify via HPLC (>95% purity).
  • Orthogonal assays : Use isothermal titration calorimetry (ITC) to confirm binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-thiazol-4-yl)acetohydrazide

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